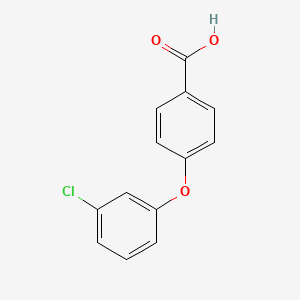

4-(3-Chlorophenoxy)benzoic acid

Description

Phenoxybenzoic Acid Derivatives

Phenoxybenzoic acids are characterized by a phenoxy group attached to a benzoic acid ring. This structural motif is the foundation for a diverse range of molecules with various applications. Research into phenoxybenzoic acid derivatives has revealed their potential in several areas, including as anti-inflammatory agents, analgesics, and even as components in the development of new drugs. researchgate.net For instance, some derivatives have been synthesized and studied for their pharmacological activities, including their ability to act as agonists for peroxisome proliferator-activated receptor γ and to inhibit protein glycation. researchgate.net The core structure allows for a wide array of substitutions on either aromatic ring, leading to a vast library of compounds with finely-tuned properties.

Chlorinated Aromatic Compounds

The presence of a chlorine atom on the phenoxy ring places 4-(3-Chlorophenoxy)benzoic acid within the category of chlorinated aromatic compounds. These are organic compounds that contain one or more chlorine atoms bonded to an aromatic ring. taylorandfrancis.com The inclusion of chlorine can significantly alter the physical, chemical, and biological properties of the parent aromatic compound. Chlorination can influence factors such as lipophilicity, metabolic stability, and the electronic nature of the molecule. Chlorinated aromatic hydrocarbons are known for their widespread industrial applications, although some have raised environmental and health concerns due to their persistence. taylorandfrancis.comresearchgate.net In the context of drug discovery, the strategic placement of chlorine atoms is a common tactic to enhance the therapeutic properties of a molecule. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOAXWSLHHLZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303622 | |

| Record name | 4-(3-Chlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-58-0 | |

| Record name | 4-(3-Chlorophenoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 3 Chlorophenoxy Benzoic Acid

The synthesis of 4-(3-chlorophenoxy)benzoic acid primarily relies on the formation of a diaryl ether bond, a reaction that has been extensively studied and optimized for various applications. The Ullmann condensation has historically been a cornerstone for this type of transformation. wikipedia.orgorganic-chemistry.org

Overview of Research Trajectories

Established Synthetic Pathways

Several well-established methods are employed for the synthesis of this compound and its analogs. These pathways, while reliable, often present challenges in terms of reaction conditions, catalyst requirements, and substrate scope.

Ullmann-Type Coupling Strategies for Phenoxy-Benzoic Acid Systems

The Ullmann condensation is a cornerstone for the formation of diaryl ethers, including this compound. organic-chemistry.orgresearchgate.net This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). organic-chemistry.org In the synthesis of the target compound, this would involve the reaction of a 4-halobenzoic acid or its ester with 3-chlorophenol (B135607).

The classical Ullmann reaction often requires harsh conditions, such as high temperatures (around 200 °C) and a stoichiometric amount of copper. organic-chemistry.org However, significant advancements have been made in developing milder and more efficient catalytic systems. Modern Ullmann-type reactions can proceed at lower temperatures and utilize catalytic amounts of copper salts, often in the presence of a ligand. nih.gov

The mechanism of the Ullmann-type reaction is complex and still a subject of study. One proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org

Key features of Ullmann-type coupling:

Catalysts: Copper(I) salts like CuI, CuBr, or Cu₂O are commonly used. cmu.edu The use of ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines can significantly improve reaction rates and yields. researchgate.net

Bases: Weak inorganic bases like K₂CO₃ and Cs₂CO₃ are typically employed to deprotonate the phenol. nih.gov

Solvents: High-boiling polar aprotic solvents like DMF, DMSO, or toluene are often used. nih.govarkat-usa.org

A study by Buchwald and others described mild conditions for the Ullmann O-arylation of aryl halides with aliphatic alcohols using a low catalyst loading, demonstrating good functional group tolerance. nih.gov Another efficient system for diaryl ether synthesis utilizes a Cu(OTf)₂/1,1′-binaphthyl-2,2′-diamine (BINAM) catalyst. nih.gov

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Iodo and -bromo benzamides | Various phenols | CuPF₆(MeCN)₄ | Cs₂CO₃ | Toluene/Xylenes | Reflux | Good to Excellent | cmu.edu |

| Aryl Iodides | Various phenols | CuI/BINAM | MeONa | Not specified | Not specified | High | researchgate.net |

| Aryl Bromides | N-heterocycles | CuI/Acylhydrazine ligand | Not specified | Not specified | Moderate to High | nih.gov | |

| 4-Chlorophenol (B41353) | 1,3-Dichlorobenzene | CuCl | K₂CO₃ | NMP | 160 | 65 | globethesis.com |

Mitsunobu Reactions in Analogous Compound Syntheses

The Mitsunobu reaction provides an alternative route for the synthesis of ethers, including diaryl ethers, by coupling an alcohol with a nucleophile, typically a carboxylic acid or a phenol. organic-chemistry.orgbyjus.com This reaction proceeds under mild conditions and is known for its stereospecificity, resulting in the inversion of configuration at the alcohol's stereocenter. wikipedia.orgyoutube.com

The reaction mechanism involves the activation of the alcohol by a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com This forms a good leaving group which is then displaced by the nucleophile in an Sₙ2 fashion. wikipedia.org

For the synthesis of phenoxy-benzoic acid systems, a phenol would act as the nucleophile reacting with a hydroxybenzoic acid ester. However, the acidity of the nucleophile is a critical factor. organic-chemistry.org Phenols can be less reactive than carboxylic acids, and for weaker acidic phenols, modifications to the standard protocol, such as using stronger bases or more reactive azodicarboxylates like azodicarbonyl dipiperidine (ADDP), may be necessary. byjus.com

A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate product purification. tcichemicals.com To address this, polymer-supported reagents have been developed to facilitate the removal of byproducts. tcichemicals.com

| Component | Common Examples | Role in Reaction |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | DEAD, DIAD, ADDP | Oxidant, facilitates leaving group formation |

| Nucleophile | Carboxylic acids, phenols, thiols | Displaces the activated alcohol |

| Solvent | THF, Dioxane, DCM | Reaction medium |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) presents another viable pathway for the synthesis of diaryl ethers. acsgcipr.org This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For the synthesis of this compound, this would typically involve the reaction of a 4-halobenzoic acid derivative with 3-chlorophenoxide.

The success of an SₙAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. acsgcipr.orgnih.gov These EWGs stabilize the intermediate Meisenheimer complex that is formed. acsgcipr.org

For a substrate like 4-chlorobenzoic acid, the carboxylic acid group acts as a deactivating group, making the SₙAr reaction challenging under standard conditions. However, the reaction can be facilitated by using highly reactive aryl halides (e.g., aryl fluorides), strong bases, and polar aprotic solvents. acsgcipr.orgstanford.edu An alternative is the use of phase-transfer catalysts in biphasic systems. acs.org

In some cases, electronically unfavorable combinations can be achieved. For instance, 3-chlorobenzonitrile was successfully condensed with 3-methoxyphenol to form the corresponding diaryl ether in good yield, a transformation not typically amenable to Ullmann coupling. nih.gov

Oxidative Transformations of Precursors to Benzoic Acid Derivatives

An alternative strategy involves the formation of the diaryl ether linkage first, followed by the oxidation of a precursor group to the carboxylic acid. A common precursor to benzoic acid is a methyl group on the aromatic ring. Therefore, 4-(3-chlorophenoxy)toluene could be synthesized and subsequently oxidized to yield this compound.

The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a well-established transformation. philadelphia.edu.jo Strong oxidizing agents like potassium permanganate (KMnO₄), chromic acid, or dilute nitric acid can be used. sci-hub.se The reaction typically proceeds under vigorous conditions.

More recently, catalytic methods using air or oxygen as the oxidant have been developed, offering a more environmentally friendly and cost-effective approach. sci-hub.segoogle.com These processes often employ transition metal catalysts, such as cobalt salts, in combination with promoters like bromide ions. acs.orggoogle.com For example, the oxidation of toluene to benzoic acid can be achieved with high selectivity using a Co(OAc)₂/[bmim][Br] catalytic system. acs.org A patented process describes the oxidation of phenoxytoluenes to phenoxybenzoic acids using a hydrogen peroxide-activated, bromide-promoted cobalt catalyst at atmospheric pressure and moderate temperatures. google.com

Exploration of Novel Synthetic Routes

The quest for more efficient, sustainable, and cost-effective methods for synthesizing this compound continues to drive research into novel synthetic routes, with a particular focus on advanced catalyst systems.

Catalyst Systems in Phenoxylation Reactions

Recent advancements in catalysis have significantly impacted the synthesis of diaryl ethers via phenoxylation reactions, primarily through the refinement of Ullmann-type couplings. The focus has been on developing catalysts that operate under milder conditions, tolerate a wider range of functional groups, and are more sustainable.

Nanocatalysts: Copper-based nanoparticles (Cu-NPs) have emerged as highly effective catalysts for Ullmann O-arylation. mdpi.com Their high surface-area-to-volume ratio leads to enhanced catalytic activity, often allowing reactions to proceed under ligand-free conditions. For instance, Cu-NPs have been used to catalyze the reaction of various aryl halides with phenols in the presence of Cs₂CO₃ in DMF at 120 °C, affording good to excellent yields. mdpi.com Magnetically separable nanocatalysts, such as those supported on Fe₃O₄, offer the advantage of easy recovery and reusability. nih.gov

Ligand Development: The design of new ligands continues to be a fruitful area of research for improving copper-catalyzed phenoxylations. The use of diol ligands, for example, has enabled the Ullmann-type synthesis of diaryl and alkyl aryl ethers under very mild conditions. capes.gov.br Even inexpensive and commercially available compounds like methenamine have been found to be effective ligands. nih.gov

Heterogeneous Catalysis: Immobilizing the copper catalyst on a solid support, such as silica or a polymer, facilitates catalyst separation and recycling, contributing to more sustainable processes. mdpi.com For example, CuI supported on USY zeolite has been shown to be an effective and recyclable catalyst for Ullmann-type diaryl ether synthesis. mdpi.com

Reactivity and Mechanistic Chemical Transformations of 4 3 Chlorophenoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide range of derivatives through reactions such as esterification, amidation, and coordination with metal ions.

Esterification and Amidation Reactions

The carboxylic acid functional group of 4-(3-chlorophenoxy)benzoic acid readily undergoes esterification and amidation, reactions fundamental to the synthesis of esters and amides, respectively.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This process, known as Fischer esterification, is an equilibrium reaction. tcu.eduyoutube.com To achieve a high yield of the ester product, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing water as it is formed. tcu.edu For instance, reacting this compound with methanol (B129727) would yield methyl 4-(3-chlorophenoxy)benzoate.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. Direct reaction requires very high temperatures, so the carboxylic acid is often first converted to a more reactive derivative, such as an acyl chloride or anhydride. Alternatively, coupling agents can be used to facilitate the reaction at room temperature. nih.gov Modern methods allow for direct amidation by activating the carboxylic acid in situ. For example, systems using triphenylphosphine (B44618) and N-chlorophthalimide can effectively generate amides from benzoic acids and amines. nih.gov A robust method for the ortho-amination of complex benzoic acid derivatives has also been developed using iridium-catalyzed C-H activation, highlighting advanced synthetic strategies. nih.gov

Table 1: Summary of Esterification and Amidation Reactions

| Reaction Type | Reactants | Typical Catalyst/Reagent | Product |

|---|---|---|---|

| Esterification | This compound, Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄ tcu.eduyoutube.com | 4-(3-Chlorophenoxy)benzoate Ester |

| Amidation | This compound, Amine (e.g., Benzylamine) | Coupling agents (e.g., DCC, EDC), or activation via PPh₃/N-chlorophthalimide nih.gov | N-substituted-4-(3-chlorophenoxy)benzamide |

Coordination Chemistry with Metal Ions and Formation of Metal-Organic Frameworks (MOFs) or Supramolecular Polymers

The carboxylate group of this compound can act as a versatile ligand, coordinating to metal ions to form a variety of complex structures, including Metal-Organic Frameworks (MOFs) and supramolecular polymers.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which then acts as a linker, bridging metal centers to create extended, often porous, three-dimensional networks. researchgate.netrsc.org The selection of the metal ion and the specific geometry of the ligand dictate the final topology and properties of the MOF. researchgate.net The presence of the chloro-substituted phenoxy group can also influence the framework's properties, such as its stability and functionality, potentially leading to applications in gas storage, separation, and catalysis. researchgate.net

Supramolecular Polymers: Beyond the strong coordination bonds in MOFs, this compound can participate in the formation of supramolecular polymers through weaker, non-covalent interactions like hydrogen bonding. The carboxylic acid group is a classic motif for forming strong, directional hydrogen bonds, often leading to the creation of dimers in the solid state. researchgate.net These interactions, along with others like π-π stacking between the aromatic rings, can guide the self-assembly of monomers into one-, two-, or three-dimensional supramolecular architectures. tue.nl The growth of these polymers can occur through mechanisms analogous to covalent polymerization, such as cooperative or chain-growth processes. tue.nl

Reactions of the Aromatic Rings

The two aromatic rings of this compound exhibit reactivity patterns characteristic of substituted benzenes, primarily through electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.eg The rate and position of this substitution are controlled by the electronic effects of the substituents already present on the ring. uci.edu

On the Benzoic Acid Ring: This ring is substituted with two groups: the carboxylic acid (-COOH) at position 1 and the 3-chlorophenoxy group (-O-Ar') at position 4.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. uci.edu

The phenoxy group is an activating, ortho, para-directing group because the oxygen atom's lone pairs can donate electron density to the ring through resonance. msu.edu

The powerful activating and ortho, para-directing effect of the ether oxygen dominates over the deactivating, meta-directing effect of the carboxyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the phenoxy group (positions 3 and 5).

On the 3-Chlorophenoxy Ring: This ring is substituted with the ether oxygen at position 1' and a chlorine atom at position 3'.

The ether oxygen is an activating, ortho, para-directing group.

The chlorine atom is a deactivating, ortho, para-directing group. uci.edu

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Major Product Position(s) | Controlling Substituent Effect |

|---|---|---|

| Benzoic Acid Ring | 3 and 5 (ortho to phenoxy) | Activating, ortho,para-directing phenoxy group |

| 3-Chlorophenoxy Ring | 4' and 6' | Combined ortho,para-directing effects of ether and chloro groups |

Nucleophilic Aromatic Substitution Reactions (on Phenoxy and Benzoic Rings)

Nucleophilic aromatic substitution (NAS) is the substitution of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is generally difficult and requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. scribd.comphiladelphia.edu.jo

On the Benzoic Acid Ring: This ring does not have a suitable leaving group (like a halogen), making standard NAS reactions highly unlikely.

On the 3-Chlorophenoxy Ring: This ring possesses a chlorine atom, which can act as a leaving group. For the common addition-elimination mechanism of NAS to proceed, the aromatic ring must be "activated" by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). philadelphia.edu.jo In this compound, the substituents on this ring (the ether linkage) are electron-donating by resonance, which deactivates the ring towards NAS. Therefore, substitution of the chlorine atom via the addition-elimination mechanism would require very harsh conditions (e.g., high temperature and pressure with a strong nucleophile like NaOH). philadelphia.edu.jo

An alternative pathway is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. masterorganicchemistry.com This mechanism is favored by very strong bases (like sodium amide) and does not require electron-withdrawing groups. scribd.com If this mechanism were to occur on the 3-chlorophenoxy ring, it could lead to a mixture of substitution products.

Oxidation and Reduction Potentials and Pathways

Oxidation: The this compound molecule is generally resistant to oxidation under mild conditions. The ether linkage and the aromatic rings are stable functional groups. The carboxylic acid group is already in a high oxidation state. Strong oxidizing agents under harsh conditions, such as hot, acidic potassium permanganate, can degrade aromatic systems, but selective oxidation is challenging. msu.edu In related syntheses, aromatic methyl groups are oxidized to carboxylic acids in the presence of ether linkages, indicating the relative stability of the ether bond and the aromatic core under specific oxidative conditions. google.com For example, a Co-acetate/Mn-acetate/NH₄Br catalyst system in propionic acid has been used to oxidize a related methyl-substituted phenoxy-phenoxy compound to the corresponding carboxylic acid. google.com

Reduction: The aromatic rings of this compound can be reduced to their corresponding cyclohexane (B81311) and chlorocyclohexyl derivatives through catalytic hydrogenation. philadelphia.edu.jo However, this reaction is difficult and typically requires high pressures of hydrogen gas and highly active catalysts (like rhodium on carbon) or platinum catalysts under several hundred atmospheres of pressure. philadelphia.edu.jo The carboxylic acid group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Transformations of the Ether Linkage

The diaryl ether bond is a key structural element of this compound, and its transformation can lead to a variety of products.

Cleavage Reactions

The cleavage of the ether linkage in diaryl ethers like this compound is a challenging transformation that typically requires harsh reaction conditions. The bond is generally resistant to nucleophilic attack due to the sp² hybridization of the attached carbon atoms and the delocalization of electron density from the oxygen into the aromatic rings. However, under forcing conditions with strong acids, cleavage can be induced.

Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can facilitate the cleavage of ethers. The reaction mechanism involves the initial protonation of the ether oxygen, which makes it a better leaving group. youtube.commasterorganicchemistry.comkhanacademy.org Following protonation, a nucleophile (such as I⁻ or Br⁻) attacks one of the aromatic carbons adjacent to the ether oxygen. However, for diaryl ethers, this nucleophilic aromatic substitution is difficult.

A more analogous situation is the acid-catalyzed cleavage of lignin (B12514952) model compounds, such as benzyl phenyl ether, which contains an α-O-4 aryl-ether linkage. nih.gov Studies on these compounds show that cleavage can occur via an Sₙ1-type mechanism, particularly if a stable carbocation can be formed. nih.gov In the case of this compound, neither of the aryl rings would form a particularly stable carbocation upon cleavage, making this pathway less likely under typical acidic conditions.

Rearrangement Reactions

Rearrangement reactions of diaryl ethers can lead to the formation of constitutional isomers. While no specific rearrangement reactions of this compound have been reported, analogous transformations of other diaryl ethers suggest potential pathways.

One such reaction is the Fries rearrangement , which typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid. bdu.ac.in A photo-Fries rearrangement is also known for aryl esters and related acyl compounds. bdu.ac.in While this compound is not an ester, the general principle of intramolecular acyl group migration could potentially be applied under specific synthetic conditions, though this remains speculative.

Another well-known rearrangement is the Claisen rearrangement , a wiley-vch.dewiley-vch.de-sigmatropic rearrangement of allyl aryl ethers. bdu.ac.in This reaction is not directly applicable to this compound as it lacks the required allyl group.

Other named rearrangement reactions, such as the Beckmann, Curtius, or Hofmann rearrangements, are associated with oximes, acyl azides, and amides, respectively, and are therefore not directly relevant to the parent compound this compound without prior functional group modification. bdu.ac.inwiley-vch.de

Photochemical Reactivity Studies

The presence of aromatic rings and a chlorine substituent suggests that this compound may exhibit photochemical reactivity. Studies on related compounds provide insights into potential photochemical transformations.

The photolysis of substituted diphenyl ethers has been investigated, revealing pathways that can involve both photo-heterolysis and photo-homolysis, leading to the formation of radical and cationic intermediates. acs.org The presence of a chlorine atom on one of the phenyl rings can influence the photochemical behavior, potentially leading to dehalogenation reactions.

Furthermore, research on the photochemical degradation of compounds with similar structural motifs, such as 4-chlorophenol (B41353) and 4-chlorophenoxyacetic acid, demonstrates that these molecules can be degraded under UV irradiation, often in the presence of a photocatalyst like titanium dioxide (TiO₂) or an oxidizing agent like peroxyacetic acid. nih.govnih.gov The degradation of 4-chlorophenoxyacetic acid has been shown to produce 4-chlorophenol as a volatile degradation product. nih.gov It is plausible that this compound could undergo similar photocatalytic degradation, potentially leading to the cleavage of the ether bond and the formation of 3-chlorophenol (B135607) and 4-hydroxybenzoic acid as initial products. The photolysis of low-brominated diphenyl ethers has also been shown to generate reactive oxygen species, which contribute to their degradation. sigmaaldrich.com

Catalytic Transformations

The functional groups of this compound offer sites for various catalytic transformations, most notably the hydrogenation of the aromatic rings and the potential for cross-coupling reactions.

Catalytic hydrogenation of benzoic acid and its derivatives to the corresponding cyclohexanecarboxylic acids is a well-established industrial process. rsc.orgnih.gov Various catalysts, including platinum, palladium, and ruthenium-based systems, have been shown to be effective for this transformation. researchgate.netcabidigitallibrary.org For instance, Pt/TiO₂ has been reported as a highly effective catalyst for benzoic acid hydrogenation. nih.gov It is therefore expected that this compound could be catalytically hydrogenated to yield 4-(3-chlorophenoxy)cyclohexanecarboxylic acid or, under more forcing conditions, undergo hydrodechlorination and hydrogenation of both aromatic rings. The chemoselectivity of the hydrogenation would be a key factor, with the potential to selectively hydrogenate one or both aromatic rings.

The chlorine substituent on the phenyl ring also presents an opportunity for catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction has been used to synthesize the related compound 4-(3-chloroanilino)benzoic acid from 4-chlorobenzoic acid and 3-chloroaniline. nih.gov Similarly, the ether linkage itself can be formed via copper-catalyzed Ullmann condensation reactions. google.com These examples highlight the potential for catalytic modifications of the this compound scaffold.

Below is a table summarizing potential catalytic transformations based on studies of analogous compounds.

| Transformation | Catalyst/Reagents | Potential Product(s) | Reference for Analogy |

| Aromatic Ring Hydrogenation | Pt/TiO₂, H₂ | 4-(3-chlorophenoxy)cyclohexanecarboxylic acid | nih.gov |

| Ru/C, H₂ | 4-(3-chlorophenoxy)cyclohexanecarboxylic acid | cabidigitallibrary.org | |

| PtRu alloy, H₂ (Electrocatalytic) | 4-(3-chlorophenoxy)cyclohexanecarboxylic acid | rsc.org | |

| Cross-Coupling (Hypothetical) | Palladium catalyst, Amine | Amino-substituted derivatives | nih.gov |

Computational Chemistry and Theoretical Investigations of 4 3 Chlorophenoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can elucidate properties that are crucial for predicting how 4-(3-chlorophenoxy)benzoic acid will behave in chemical reactions.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The distribution of electrostatic potential on the molecular surface, another parameter derived from DFT, reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxyl group and the ether linkage are expected to be electron-rich, while the carboxylic proton and the aromatic rings are more electron-poor. These calculations are vital for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Calculated Electronic Properties (Illustrative)

| Property | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

Conformational Analysis and Energy Minima Identification

The flexibility of this compound is primarily due to the rotation around the ether linkage (C-O-C) and the bond connecting the carboxylic acid group to the phenyl ring. Conformational analysis is the systematic study of the energetics of these rotations to identify the most stable three-dimensional structures, known as energy minima.

Table 2: Relative Energies of Key Conformations (Illustrative)

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | +5.0 | Eclipsed, high steric strain |

| 45° | 0.0 | Gauche, energy minimum (stable) |

| 90° | +1.5 | Perpendicular, transition state |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict spectroscopic parameters, which is an invaluable tool for interpreting experimental data and confirming molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a popular approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. By calculating the expected ¹H and ¹³C chemical shifts for a given conformation, researchers can compare them to experimental spectra to validate the structure.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O | 171.5 | COOH | 12.5 |

| C-Cl | 135.0 | Ar-H (ortho to COOH) | 8.1 |

| C-O (benzoic) | 160.2 | Ar-H (meta to COOH) | 7.2 |

IR Frequencies: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations help in the assignment of complex experimental Infrared (IR) spectra. Key predicted frequencies for this compound would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the asymmetric and symmetric C-O-C stretches of the ether linkage, and vibrations associated with the substituted aromatic rings.

Table 4: Predicted Key IR Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (dimer) | ~3000 (broad) | Carboxylic acid hydrogen bond |

| C=O stretch | ~1700 | Carbonyl group |

| C-O-C asym. stretch | ~1240 | Ether linkage |

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. MD simulations model the movements of atoms and molecules based on a force field, providing a "movie" of molecular behavior.

Solvation Effects and Dynamic Behavior in Solution

The behavior of this compound in a solvent, such as water, can be explored using MD simulations. By placing the molecule in a simulated box of solvent molecules, researchers can observe how it interacts with its environment. These simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds formed between the carboxylic acid group and water, and the conformational flexibility of the molecule in solution. Such studies are critical for understanding the molecule's solubility and its pharmacokinetic properties, such as absorption and distribution in a biological context. Recent in silico analyses on the related 3-phenoxybenzoic acid have highlighted the importance of these properties in determining bioavailability and potential toxicity. tandfonline.comnih.govresearchgate.net

Ligand-Target Interactions (if applicable for biological systems)

MD simulations are a cornerstone of modern drug discovery and toxicology for investigating how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. If this compound is being investigated for biological activity, MD simulations can be used to model its binding to a target's active site.

These simulations can assess the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and quantify the binding free energy. For instance, studies on the analog 3-phenoxybenzoic acid (3-PBA), a metabolite of pyrethroid insecticides, have used molecular docking and MD simulations to investigate its interactions with enzymes like cytochrome P450s (CYP2C9, CYP3A4) and caspases, which are involved in metabolism and apoptosis. tandfonline.comnih.govresearchgate.net A similar computational approach for this compound would be crucial to elucidate its potential biological effects and mechanisms of action, with the chlorine substituent expected to modulate its binding affinity and specificity compared to 3-PBA.

Table 5: Potential Biological Targets Investigated for the Analogous Compound 3-Phenoxybenzoic Acid (3-PBA)

| Target Protein | Biological Function | Finding from in silico studies | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP2C9, CYP3A4) | Drug Metabolism | 3-PBA and its metabolites show binding affinity, suggesting potential for drug-drug interactions. | tandfonline.comnih.gov |

| Caspase-3, Caspase-8 | Apoptosis (Programmed Cell Death) | Metabolites of 3-PBA demonstrate interactions, indicating a potential role in inducing apoptosis. | tandfonline.comnih.gov |

| JAK2 (Janus kinase 2) | Signal Transduction | 3-PBA has been linked to the JAK2 expression pathway. | tandfonline.comnih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein's binding site.

Binding Modes and Affinities with Biological Macromolecules

While specific molecular docking studies on this compound are not readily found in the reviewed literature, research on its structural isomers, such as 3-phenoxybenzoic acid derivatives, provides valuable insights into the potential binding modes and affinities. For instance, studies on 3-phenoxybenzoic acid derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, have demonstrated how these molecules can interact with the receptor's active site.

An illustrative example of docking results for a related compound is presented below. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

Illustrative Molecular Docking Data for a Structurally Similar Compound (3-Phenoxybenzoic Acid Derivative)

| Target Protein | Ligand (Derivative of a Structural Isomer) | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|

This table is illustrative and based on findings for a structurally related compound to demonstrate the type of data generated in molecular docking studies.

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Reverse virtual screening, on the other hand, involves docking a single compound against a panel of known biological targets to identify potential new targets and mechanisms of action.

For a compound like this compound, a virtual screening approach could be employed to identify its potential biological targets. This would involve docking the compound into the binding sites of a wide array of proteins implicated in various diseases. The results would be ranked based on the predicted binding affinity, and the top-ranking proteins would be considered potential targets for further experimental validation. This approach is highly efficient in narrowing down the possibilities from the vast proteome to a manageable number of proteins for laboratory testing. The success of such a screening depends on the quality of the protein structure database and the accuracy of the docking algorithm.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a compound to a specific physical, chemical, or biological property. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, QSPR models could be developed to predict various properties such as its solubility, melting point, or even its toxicity, based on a set of calculated descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. For instance, a QSPR model for aqueous solubility might include descriptors like the logarithm of the octanol-water partition coefficient (logP), molecular weight, and the number of hydrogen bond donors and acceptors.

While no specific QSPR models for this compound were identified in the available literature, the general methodology is well-established. A hypothetical QSPR study would involve the following steps:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset, including this compound.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. Methods like Density Functional Theory (DFT) are commonly used to calculate the potential energy surface of a reaction, which helps in elucidating the most likely reaction pathway.

For this compound, theoretical studies could predict its reactivity in various chemical transformations. For example, the mechanism of its synthesis, such as an Ullmann condensation or a Buchwald-Hartwig amination followed by hydrolysis, could be investigated. Computational analysis could reveal the energies of the reactants, products, intermediates, and transition states along the reaction coordinate.

A theoretical investigation into the reaction mechanism of a related compound, benzoic acid, with atmospheric radicals has shown that such studies can determine the favorability of different reaction pathways (e.g., addition vs. abstraction) and the stability of the resulting products. Similar studies on this compound could predict its environmental fate or its metabolism by cytochrome P450 enzymes, identifying the most likely sites of oxidation or other transformations.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Phenoxybenzoic acid |

| Benzoic acid |

| Aspartic acid |

| Glutamic acid |

Structure Activity Relationship Sar and Structure Biology Relationship Sbr Studies of 4 3 Chlorophenoxy Benzoic Acid Analogues

Impact of Structural Modifications on Biological Potency

The biological activity of 4-(3-chlorophenoxy)benzoic acid analogues is profoundly influenced by chemical modifications to its constituent parts: the phenoxy ring, the benzoic acid moiety, and the ether linkage that connects them.

Substituent Effects on Phenoxy and Benzoic Acid Moieties

Systematic studies on related chemical series, such as N-phenylanthranilic acids, have provided valuable insights into the effects of substituents on AKR1C3 inhibition, which can be extrapolated to the this compound framework.

The position of the carboxylic acid group on the benzoic acid ring is a critical determinant of selectivity for AKR1C3 over its closely related isoforms, AKR1C1 and AKR1C2. Research on N-phenylaminobenzoates has shown that moving the carboxylic acid group from the ortho to the meta position relative to the linker results in a significant increase in selectivity for AKR1C3. upenn.edunih.gov This is attributed to the different binding pocket geometries of the isoforms.

Substituents on the phenoxy ring also play a crucial role in modulating inhibitory potency. While the parent this compound possesses a chloro group at the 3-position, further modifications can enhance activity. Studies on analogous series have demonstrated that electron-withdrawing groups on the B-ring (the phenoxy ring in this context) are generally optimal for AKR1C3 inhibition. For instance, in the N-phenylaminobenzoate series, a trifluoromethyl group at the meta position of the B-ring leads to potent inhibition. upenn.edu The introduction of a p-acetyl group on the phenyl ring of 3-(phenylamino)benzoic acid has been shown to produce submicromolar inhibitors with high selectivity. nih.gov

The following interactive table, based on data from a closely related series of 3-phenylaminobenzoic acids, illustrates the impact of B-ring substitution on AKR1C3 inhibitory potency and selectivity. It is important to note that while these compounds have a nitrogen linker instead of an oxygen linker, the general trends in SAR are expected to be similar for the 4-phenoxybenzoic acid scaffold.

| Compound | B-Ring Substituent | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (IC50 AKR1C2/IC50 AKR1C3) |

|---|---|---|---|---|

| 4a | 3-CF3 | 310 | 15,500 | 50 |

| 4c | 4-CF3 | 80 | 2,900 | 36 |

| 4d | 4-F | 140 | 2,200 | 16 |

| 4e | 4-Cl | 110 | 3,100 | 28 |

| 4f | 4-Br | 100 | 3,500 | 35 |

| 4g | 4-I | 120 | 4,200 | 35 |

| 4h | 4-CN | 70 | 2,500 | 36 |

| 4i | 4-NO2 | 60 | 3,300 | 55 |

| 4j | 4-COCH3 | 60 | 21,800 | 363 |

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features required for a molecule to exhibit a specific biological activity. researchgate.net For AKR1C3 inhibitors based on the phenoxybenzoic acid scaffold, a general pharmacophore model would include:

A hydrogen bond acceptor: This is typically the carboxylate group of the benzoic acid, which interacts with key residues in the enzyme's oxyanion-binding site, such as Tyr55 and His117. nih.gov

Two aromatic rings: These form hydrophobic interactions with nonpolar residues within the active site.

A specific spatial arrangement of these features to ensure a complementary fit within the binding pocket.

The design of potent and selective this compound analogues follows several key principles. A primary goal is to achieve selectivity over other AKR1C isoforms. As mentioned, placing the carboxylic acid at the meta position of the benzoic acid ring is a crucial strategy for enhancing AKR1C3 selectivity. upenn.edunih.gov Furthermore, introducing substituents on the phenoxy ring that can exploit specific subpockets within the AKR1C3 active site can lead to increased potency. nih.gov

Relationship Between Molecular Conformation and Biological Activity

Crystal structures of related inhibitors bound to AKR1C3 reveal that the benzoic acid moiety typically binds in the oxyanion site, forming critical hydrogen bonds. The phenoxy portion of the molecule extends into a more hydrophobic subpocket. nih.gov The specific conformation adopted by the inhibitor is a result of a complex interplay of intramolecular forces and interactions with the protein. Analogues that can readily adopt a low-energy conformation that is complementary to the binding site will exhibit higher affinity and, consequently, greater inhibitory potency.

Mechanism-Based SAR for Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)

The primary mechanism by which this compound analogues inhibit AKR1C3 is through competitive binding at the enzyme's active site. These inhibitors compete with the natural substrates of AKR1C3, such as steroids and prostaglandins.

AKR1C3 Inhibition

The inhibition of AKR1C3 by these compounds is driven by specific molecular interactions within the active site. The carboxylate of the benzoic acid ring forms strong ionic and hydrogen bond interactions with the catalytically important residues Tyr55 and His117 in the oxyanion hole. nih.gov The phenoxy ring and its substituents occupy a hydrophobic pocket. The 3-chloro substituent on the phenoxy ring of the parent compound likely contributes to favorable hydrophobic interactions and may also influence the electronic properties of the ring system.

The SAR data from related series suggest that the para-position of the B-ring is particularly important for achieving high potency and selectivity. upenn.edu Substituents at this position can extend deeper into a sub-pocket of the active site, forming additional favorable interactions. For example, the high selectivity of the 4'-acetyl substituted analogue in the phenylaminobenzoate series is attributed to its ability to occupy this pocket in AKR1C3, which is more restrictive in the AKR1C2 isoform. nih.gov This principle can be directly applied to the design of more potent and selective this compound derivatives.

TRPM4 Channel Modulation

Analogues of this compound, particularly those based on an anthranilic acid scaffold, have been identified as potent modulators of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. TRPM4 is a calcium-activated non-selective cation channel involved in various physiological processes, and its dysregulation has been linked to conditions like cardiac arrhythmias and cancer. frontiersin.orgnih.gov

A key compound in this class is 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid , also known as CBA. It was identified through ligand-based virtual screening using the non-selective TRPM4 inhibitor flufenamic acid as a template. nih.gov CBA demonstrates potent and selective inhibition of the human TRPM4 channel with a reported half-maximal inhibitory concentration (IC₅₀) of 1.5 µM. tocris.commedchemexpress.com Its selectivity is a significant advancement, as it shows no major activity against other TRP channels like TRPM5, TRPM7, TRPV1, and TRPV6, or other ion channels that are known off-targets for the parent compound, flufenamic acid. nih.gov

Structure-activity relationship studies have highlighted several key features of this compound series:

The Anthranilic Acid Core: The 2-aminobenzoic acid (anthranilic acid) backbone is a crucial feature for TRPM4 inhibition in this series.

The Acylamido Linker: The acetamido linker (-NH-C(=O)-CH₂-) connects the anthranilic acid core to the phenoxy group and is vital for the inhibitory activity.

Substitutions: The position and nature of halogen substitutions on both the benzoic acid and the phenoxy rings significantly influence potency and selectivity. In CBA, the chloro-substituents at position 4 of the benzoic acid ring and position 2 of the phenoxy ring are key for its activity.

Further research has expanded on this scaffold, yielding other potent analogues such as 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid (NBA) and 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid (LBA) . nih.gov The development of these analogues has helped to delineate the structural requirements for TRPM4 inhibition.

Interestingly, the inhibitory effects of CBA are species-specific. While it effectively blocks human TRPM4 (hTRPM4) with an IC₅₀ of approximately 0.7-0.8 µM, it fails to inhibit the mouse ortholog (mTRPM4). frontiersin.orgnih.govresearchgate.net In contrast, the analogue NBA inhibits both human and mouse TRPM4, suggesting that the bulkier naphthyl group in NBA confers a broader species activity profile compared to the chlorophenoxy group in CBA. frontiersin.orgnih.gov This species-dependent activity underscores subtle but critical differences in the drug-binding sites between human and mouse TRPM4 channels.

Table 1: Inhibitory Activity of this compound Analogues on TRPM4 Channels

Compound Name Abbreviation Core Structure Target IC₅₀ (µM) Key Structural Features Reference 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid CBA Anthranilic Acid Human TRPM4 ~1.5 2-chlorophenoxy group [4, 5] 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid NBA Anthranilic Acid Human TRPM4 - Naphthyloxy group nih.gov 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid NBA Anthranilic Acid Mouse TRPM4 - Inhibits both human and mouse channels [1, 2] 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid LBA Anthranilic Acid Human TRPM4 - 4-chloro-2-methylphenoxy group nih.gov

CFTR Chloride Channel Blockade

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a well-studied chloride and bicarbonate channel. Its dysfunction is the cause of cystic fibrosis. Blockers of the CFTR channel are of interest for treating conditions like secretory diarrhea. bldpharm.com

Currently, there is no published research demonstrating that this compound or its specific TRPM4-inhibiting analogues, such as CBA, directly block the CFTR chloride channel. The primary focus of research for this series of compounds has been the modulation of the TRPM4 channel. nih.govtocris.com

Known blockers of the CFTR channel often belong to different chemical classes, including sulfonylureas (e.g., glibenclamide) and arylaminobenzoates. bldpharm.com The arylaminobenzoate class, in particular, shares the benzoic acid feature but differs significantly in its core structure and linker from the anthranilic acid-based TRPM4 inhibitors.

Comparative SAR with Related Chlorophenoxy and Benzoic Acid Derivatives

A comparative analysis of the structure-activity relationships of this compound analogues with other ion channel modulators reveals important distinctions in the structural requirements for targeting TRPM4 versus the CFTR channel.

Comparison with Flufenamic Acid (TRPM4 Modulation): The development of CBA was directly inspired by flufenamic acid, a non-steroidal anti-inflammatory drug also known to inhibit TRPM4, albeit non-selectively. Flufenamic acid is 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid.

Scaffold: Both CBA and flufenamic acid are built upon a substituted benzoic acid core. However, CBA is a 2-acetamido-benzoic acid derivative (an N-acyl-anthranilic acid), while flufenamic acid is a 2-aminobenzoic acid derivative (an N-aryl-anthranilic acid).

Linker: The acetamido linker in CBA is a key differentiator from the direct amine linkage in flufenamic acid. This modification appears crucial for improving selectivity.

Selectivity: CBA demonstrates markedly higher selectivity for TRPM4 over other channels that are inhibited by flufenamic acid. nih.gov This suggests that the specific combination of the 4-chloro substitution, the acetamido linker, and the 2-chlorophenoxy group in CBA creates a pharmacophore that fits more specifically into a binding pocket on the TRPM4 channel.

Comparison with Arylaminobenzoate CFTR Blockers: Arylaminobenzoates, such as 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) , are established open-channel blockers of CFTR. bldpharm.comnih.gov Comparing the SAR of CBA with that of NPPB highlights the different structural motifs required to target these distinct channels.

Core and Linker: NPPB is an arylaminobenzoate, featuring a propylamino linker connecting the benzoic acid to a phenyl ring. nih.gov This contrasts with CBA's anthranilic acid core and acetamido linker.

Key Substitutions: For NPPB, the 5-nitro group on the benzoate (B1203000) ring is critical for its CFTR blocking activity; its removal severely diminishes potency. nih.gov For CBA, the 4-chloro substituent on the benzoic acid and the chlorophenoxy group are the key determinants for TRPM4 inhibition.

This comparison indicates that while both classes of compounds utilize a substituted benzoic acid moiety, the nature of the core scaffold (aminobenzoate vs. anthranilic acid), the type of linker group, and the specific substitution patterns dictate the ultimate ion channel target (CFTR vs. TRPM4). The structural framework of the anthranilic acid-based analogues is optimized for TRPM4, with no reported affinity for the CFTR channel.

Table 2: List of Mentioned Compounds

Compound Name Abbreviation This compound - 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid CBA 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid NBA 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid LBA Flufenamic acid FFA 5-nitro-2-(3-phenylpropylamino)benzoic acid NPPB Glibenclamide -

Based on a comprehensive review of available scientific literature, detailed information could be procured for the enzymatic inhibition activity of compounds structurally analogous to this compound. However, specific research detailing the antimicrobial, antibiofilm, or Transient Receptor Potential Melastatin 4 (TRPM4) channel inhibition of this compound itself is not available in the current body of scientific publications.

Therefore, in adherence with the principles of scientific accuracy, this article will present the findings related to the relevant enzymatic inhibition.

Biological Activities and Mechanistic Studies of this compound

Enzyme Inhibition and Modulation

Aldo-Keto Reductase 1C3 (AKR1C3) is a human enzyme that plays a critical role in the metabolism of steroids and prostaglandins. nih.gov It is involved in the biosynthesis of potent androgens like testosterone and estrogens, and its overexpression is linked to the advancement of hormone-dependent cancers, such as prostate and breast cancer. nih.govnih.gov Consequently, AKR1C3 has emerged as a significant target for anticancer drug development. nih.gov

Nonsteroidal anti-inflammatory drugs (NSAIDs) and their analogues are a well-established class of AKR1C3 inhibitors. nih.gov Within this context, phenoxybenzoic acids are being investigated as potential inhibitors. Research into the binding mechanisms of these compounds provides a foundation for structure-guided drug design. A key study in this area involves the X-ray crystal structure of 3-phenoxybenzoic acid, a close structural analogue of this compound, in complex with the AKR1C3 enzyme. nih.gov This structural data offers critical insights into how this class of molecules interacts with the enzyme's active site, suggesting a similar mechanism for chloro-substituted variants. nih.gov

The development of inhibitors with high selectivity for AKR1C3 over other isoforms, such as AKR1C2, is a crucial goal to minimize off-target effects. Studies on related compound classes, such as substituted 3-(phenylamino)benzoic acids, have demonstrated that modifications to the chemical structure can yield submicromolar inhibitors with significant selectivity for the AKR1C3 isoform. nih.gov

| Enzyme Target | Compound Class | Significance | Key Findings |

|---|---|---|---|

| Aldo-Keto Reductase 1C3 (AKR1C3) | Phenoxybenzoic Acids | Potential therapeutic target for hormone-dependent cancers. nih.gov | The analogue 3-phenoxybenzoic acid binds to the AKR1C3 active site, providing a structural basis for inhibitor design. nih.gov |

Sections with Insufficient Data

A thorough search of scientific literature and databases did not yield specific research findings for this compound in the following areas outlined in the request:

Biological Activities and Mechanistic Studies of 4 3 Chlorophenoxy Benzoic Acid

Enzyme Inhibition and Modulation

Transient Receptor Potential Melastatin 4 (TRPM4) Channel Inhibition

While research exists for other derivatives of benzoic acid concerning antimicrobial properties and for different chemical structures regarding TRPM4 inhibition, this information does not pertain to 4-(3-Chlorophenoxy)benzoic acid and is therefore excluded to maintain scientific accuracy.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Inhibition

There is no specific information available in the reviewed literature detailing the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel by this compound.

The pharmacological inhibition of CFTR is a recognized therapeutic strategy for managing conditions like secretory diarrheas, which are characterized by excessive intestinal fluid secretion nih.gov. The CFTR channel is a primary route for chloride secretion in the intestine, and its over-activation can lead to significant fluid loss nih.gov. Researchers have developed various inhibitors to target this channel. For instance, the thiazolidinone derivative CFTR(inh)-172 is a potent inhibitor used experimentally to create cellular models of cystic fibrosis by blocking the CFTR-Cl(-) conductance, which in turn can mimic the inflammatory phenotype associated with the disease sigmaaldrich.cn. While various small molecules have been identified as CFTR inhibitors, no studies were found that specifically evaluate this compound for this activity.

Other Enzyme Interactions (e.g., Oxidative Phosphorylation, Acetylcoenzyme A Metabolism)

No specific data exists on the interaction of this compound with enzymes involved in oxidative phosphorylation or acetyl-coenzyme A (acetyl-CoA) metabolism.

However, the broader class of benzoic acid derivatives has been studied for various enzyme interactions. For example, certain phenolic acids with a benzoic acid core have been shown to inhibit α-amylase, a key enzyme in starch digestion nih.govmdpi.com. The inhibitory activity is influenced by the type and position of substituents on the benzene (B151609) ring nih.govmdpi.com. In a different but related structure, 4-(3-chloroanilino)benzoic acid, which features an aniline linker instead of an ether, has been identified as a potent and selective inhibitor of aldo-keto reductase enzymes AKR1C2 and AKR1C3, which are potential therapeutic targets for castration-resistant prostate cancer nih.gov.

Acetyl-CoA is a central metabolite that links carbohydrate, fat, and protein metabolism and plays a critical role in the tricarboxylic acid (TCA) cycle and ATP production imrpress.comnih.gov. While its metabolism is crucial in numerous diseases, no literature connecting this compound to its regulation was identified imrpress.comimrpress.com.

Cellular and Molecular Biological Effects

Impact on Cell Membrane Integrity

Specific studies on the impact of this compound on cell membrane integrity have not been reported. Generally, benzoic acid and its derivatives are known for their antimicrobial properties, which can be attributed to their ability to disrupt cellular processes and membrane integrity ijarsct.co.in. The lipophilic nature of some derivatives allows them to integrate into and disrupt cellular membranes, a mechanism of action noted for related compounds like 4-[(4-Chlorophenoxy)methyl]benzoic acid in microbial cells .

Modulation of Biochemical Pathways

There is no available research on the modulation of specific biochemical pathways by this compound.

Studies on other substituted benzoic acid derivatives illustrate the potential for this class of compounds to influence cellular signaling.

TGF-β/Smad Pathway : A compound named 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) was found to attenuate bleomycin-induced pulmonary fibrosis by inhibiting the TGF-β1-induced transformation of lung epithelial cells. This effect was mediated by reducing the phosphorylation of Smad2/3 proteins in the TGF-β/Smad signaling pathway mdpi.com.

Estrogen Receptor Signaling : 4-hydroxy-benzoic acid, isolated from Acer tegmentosum, was shown to promote the proliferation of ER-positive breast cancer cells by activating estrogen receptor α-dependent signaling pathways, including the ERK, PI3K, and AKT pathways mdpi.com.

These examples show that structural modifications to the benzoic acid scaffold can lead to specific interactions with key cellular pathways, though such activity has not been documented for this compound.

Influence on Cell Proliferation and Apoptosis

No studies were found that directly investigate the influence of this compound on cell proliferation and apoptosis. Research into structurally similar compounds has revealed significant anti-proliferative and pro-apoptotic activities.

For example, derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid were shown to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells. Their mechanism of action involved inducing cell-cycle arrest at the G2/M phase and triggering apoptosis, which was confirmed by increased caspase-3 activity nih.govpreprints.org. Similarly, a novel quinazoline-based carboxylic acid derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells mdpi.com. These findings underscore the potential of the substituted benzoic acid scaffold as a basis for developing anticancer agents.

Potential Therapeutic Applications and Preclinical Evaluation

Given the absence of published research, there are no documented therapeutic applications or preclinical evaluations for this compound.

However, the preclinical evaluation of related compounds suggests potential therapeutic avenues for this chemical class.

Oncology : The pro-apoptotic and anti-proliferative effects of various benzoic acid derivatives in cancer cell lines suggest their potential as anticancer agents nih.govpreprints.orgmdpi.com. The related compound 4-(3-chloroanilino)benzoic acid is being explored as a potential therapeutic agent for castration-resistant prostate cancer due to its inhibition of aldo-keto reductase enzymes nih.gov.

Fibrotic Diseases : The ability of the derivative DGM to inhibit key processes in the development of pulmonary fibrosis highlights a potential application in treating fibrotic conditions mdpi.com.

These examples are based on molecules that are structurally distinct from this compound, and any potential therapeutic utility for this specific compound would require dedicated preclinical investigation.

Due to the lack of specific research data for this compound, no data tables can be generated.

Anticancer Activity (e.g., Colorectal Cancer, Multiple Myeloma, Gastric Cancer, Lung Cancer)

No direct scientific studies evaluating the specific anticancer activity of this compound against colorectal, multiple myeloma, gastric, or lung cancer cell lines or in corresponding preclinical models were identified in the available literature.

While research has been conducted on various other benzoic acid derivatives for their potential anticancer effects, these studies focus on structurally distinct molecules. For instance, investigations have explored the activity of compounds such as 3,4-dihydroxybenzoic acid (protocatechuic acid), 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, and 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid against different cancer types. nih.govnih.govpreprints.orgnih.gov Benzoic acid itself has been tested for cytotoxicity on a range of cancer cell lines. dergipark.org.tr However, the findings from these studies on related compounds cannot be extrapolated to this compound, for which specific data on anticancer efficacy remains uncharacterised.

Table 1: Research Findings on Anticancer Activity of this compound

| Cancer Type | Research Findings |

|---|---|

| Colorectal Cancer | No specific studies found. |

| Multiple Myeloma | No specific studies found. |

| Gastric Cancer | No specific studies found. |

Anticonvulsant Properties

There is no available scientific literature or research data to support or refute the anticonvulsant properties of this compound. Studies on other compounds with a benzoic acid or chlorophenyl moiety, such as certain benzanilides and pyrrolidine-2,5-dione derivatives, have shown anticonvulsant activity in experimental models. nih.govmdpi.com However, these molecules are structurally different, and there are no specific investigations into the anticonvulsant potential of this compound.

Anthelmintic and Fasciolicide Properties

No studies were identified that specifically investigate the anthelmintic or fasciolicidal properties of this compound. The literature contains research on other compounds, such as 4-amino-6-(trichloroethenyl)-1,3-benzenedisulfonamide, which have demonstrated potent fasciolicidal effects. nih.gov However, these compounds are not structurally related to this compound, and no data on its efficacy against helminths or flukes is currently available.

Hypoglycemic Efficacy

The potential hypoglycemic effects of this compound have not been reported in the scientific literature. Research into the hypoglycemic properties of other benzoic acid derivatives, such as 4-hydroxybenzoic acid, has suggested a mechanism involving increased peripheral glucose consumption. nih.gov Despite this, no specific studies have been conducted to determine if this compound possesses similar activity.

Antioxidant and Anti-inflammatory Responses

There is a lack of specific research on the antioxidant and anti-inflammatory responses of this compound. The antioxidant and anti-inflammatory activities of phenolic compounds, including various hydroxybenzoic acid and salicylic acid derivatives, are well-documented. semanticscholar.orgnih.govnih.govnih.gov These effects are often attributed to the number and position of hydroxyl groups and other structural features that facilitate the scavenging of free radicals and modulation of inflammatory pathways. nih.govfrontiersin.org However, without specific experimental data for this compound, its potential in these areas remains unknown.

Toxicological Profiles and Mechanistic Toxicology of 4 3 Chlorophenoxy Benzoic Acid

Cellular Toxicity Mechanisms

Chlorophenoxy herbicides are recognized for their potential to induce cellular toxicity through several mechanisms.

Uncoupling of Oxidative Phosphorylation

A well-documented mechanism of toxicity for many chlorophenoxy herbicides is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. Benzoic acid itself has been noted as a weak uncoupler. While it is plausible that 4-(3-Chlorophenoxy)benzoic acid shares this property, direct experimental evidence and the extent of this effect remain uncharacterized.

Disruption of Acetylcoenzyme A Metabolism

Interference with acetyl-coenzyme A (acetyl-CoA) metabolism is another toxicological concern associated with some related chemical structures. For instance, the related compound 2-(p-chlorophenoxy)-2-methylpropionic acid has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. sigmaaldrich.com Acetyl-CoA is a central molecule in cellular metabolism, and its disruption can have far-reaching consequences on energy production and lipid biosynthesis. sigmaaldrich.comcdc.gov Whether this compound specifically disrupts acetyl-CoA metabolism has not been determined in available studies.

Impact on Energy Production Efficiency (e.g., Mitochondrial Function)

The uncoupling of oxidative phosphorylation directly impacts mitochondrial energy production efficiency. By disrupting the proton gradient, the energy generated from electron transport is dissipated as heat rather than being used for ATP synthesis. This leads to a state of energy depletion within the cell, which can trigger further downstream toxic effects. Studies on the herbicide triclopyr, another related compound, have shown decreases in mitochondrial respiration, indicating an impact on mitochondrial function. nih.gov However, specific data on how this compound affects mitochondrial energy production efficiency is lacking.

Organ System-Specific Toxicity

Hepatotoxicity and Effects on Liver Enzymes

The liver is a primary target organ for the toxicity of many xenobiotics, including some chlorophenoxy compounds. Studies on the related compound, 4-chlorobenzoic acid, have demonstrated hepatotoxic effects. In a study on rats, subchronic oral administration of 4-chlorobenzoic acid led to a significant increase in the activity of serum aminotransferases, indicating liver damage. rjpbr.com Morphohistological examination in the same study revealed fatty liver dystrophy and diffuse proliferation of Kupffer cells. rjpbr.com

Table 1: Illustrative Hepatotoxic Effects of a Related Compound (4-Chlorobenzoic Acid) in Rats

| Parameter | Observation | Reference |

| Serum Aminotransferases | Significant Increase | rjpbr.com |

| Liver Histopathology | Fatty Liver Dystrophy | rjpbr.com |

| Diffuse Proliferation of Kupffer Cells | rjpbr.com |

It is important to reiterate that this data pertains to 4-chlorobenzoic acid and not this compound. The specific effects of this compound on liver enzymes and liver tissue have not been documented in the reviewed literature.

Nephrotoxicity and Kidney Function Alterations

Exposure to chlorophenoxy compounds has been associated with renal effects. In cases of systemic toxicity, moderate elevations of blood urea (B33335) nitrogen and serum creatinine (B1669602) are commonly found as the body excretes the toxicant. epa.gov Some incidents have resulted in renal failure, which, accompanied by electrolyte imbalances, contributes to multiple organ failure. epa.gov The mechanism of kidney injury can involve tubular death due to inflammation and vascular injury. nih.gov

Neurotoxicity and Central Nervous System Effects

Phenoxyacetic acid herbicides have been shown to produce neurotoxicity. nih.gov Clinical reports on chlorophenoxy compounds describe symptoms such as a loss of reflexes. epa.gov Mild proximal neuropathy has been observed in some recovering patients. epa.gov

Studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) provide insight into potential mechanisms of neurotoxicity. Research has shown that exposure can lead to an increased accumulation of the compound within the central nervous system (CNS). nih.gov This increased accumulation is not due to a general breakdown of the blood-brain barrier but rather appears to be caused by the compound's decreased elimination from the brain. nih.gov Evidence suggests that phenoxyacetic acids can competitively inhibit the organic anion transport system in the choroid plexus, which is responsible for clearing such substances from the brain and cerebrospinal fluid. nih.gov This inhibition can lead to the retention of potentially toxic anions within the CNS. nih.gov

Myopathic Symptoms

Muscle-related symptoms are a noted feature of poisoning with chlorophenoxy herbicides. epa.gov Reports include observations of muscle weakness and myotonia, which may persist for months after an acute poisoning event. epa.gov Muscle fasciculations (twitches) have also been reported as a finding. epa.gov In instances of skeletal muscle injury, elevated creatine (B1669601) phosphokinase levels may be observed. epa.gov

Genotoxicity and Mutagenicity Studies

Genotoxicity studies evaluate the potential of a substance to damage genetic material. Research on compounds structurally similar to this compound has been conducted using various assays.

Chromosomal Aberrations and Sister Chromatid Exchanges

In vitro studies on related compounds have shown evidence of clastogenicity (the ability to cause breaks in chromosomes).

Benzoic acid , when tested on human peripheral blood lymphocytes, was found to significantly increase the frequency of chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs) in a dose-dependent manner. nih.gov

4-Chloro-2-methylphenoxyacetic acid (MCPA) also showed increases in the percentage of aberrant cells in analyses of human peripheral lymphocytes in vitro, although these effects were noted at high doses that also caused significant cell death. nih.gov However, in vivo studies on MCPA, including the mouse bone marrow micronucleus assay and the Chinese hamster bone marrow metaphase assay, found no evidence of clastogenicity. nih.gov

Table 1: Genotoxicity of Related Compounds in In Vitro Assays

| Compound | Test System | Results | Citation |

|---|---|---|---|

| Benzoic acid | Human Peripheral Blood Lymphocytes | Dose-dependent increase in Chromosomal Aberrations (CAs) and Sister Chromatid Exchanges (SCEs) | nih.gov |

Impact on Mitotic Index

The mitotic index (MI), which is the ratio of cells in a population undergoing division, is a measure of cell proliferation. A decrease in the MI can indicate a cytotoxic effect.

Studies using the Allium cepa (onion root tip) bioassay have demonstrated the impact of related compounds on cell division.